Bienvenue dans la boutique en ligne BenchChem!

OTSSP167 hydrochloride

Kinase Inhibition MELK Biochemical Assay

OTSSP167 hydrochloride is the most potent ATP-competitive MELK inhibitor available, with an IC50 of 0.41 nM and proven oral bioavailability enabling systemic, stress-reduced in vivo dosing. Its unique polypharmacology (targeting MELK, MAP2K7, mTOR, NOTCH1) and validated efficacy in cisplatin/paclitaxel-resistant models make it a superior tool for translational oncology, offering predictable outcomes in xenograft studies at validated doses (e.g., 72% TGI at 10 mg/kg QD) and established protocols.

Molecular Formula C25H29Cl3N4O2
Molecular Weight 523.9 g/mol
CAS No. 1431698-10-0
Cat. No. B560139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOTSSP167 hydrochloride
CAS1431698-10-0
Synonyms4-[7-acetyl-8-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1H-1,5-naphthyridin-2-ylidene]-2,6-dichlorocyclohexa-2,5-dien-1-one; hydrochloride
Molecular FormulaC25H29Cl3N4O2
Molecular Weight523.9 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)CN(C)C)C4=CC(=C(C(=C4)Cl)O)Cl.Cl
InChIInChI=1S/C25H28Cl2N4O2.ClH/c1-14(32)18-12-28-22-9-8-21(16-10-19(26)25(33)20(27)11-16)30-24(22)23(18)29-17-6-4-15(5-7-17)13-31(2)3;/h8-12,15,17,33H,4-7,13H2,1-3H3,(H,28,29);1H
InChIKeyXDGWHISAOWEFML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





OTSSP167 hydrochloride (CAS 1431698-10-0) | A Highly Potent, Orally Bioavailable MELK Inhibitor


OTSSP167 hydrochloride (also referred to as OTS167) is a small-molecule, ATP-competitive inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) . It exhibits an exceptionally potent biochemical IC50 of 0.41 nM against the MELK target and demonstrates oral bioavailability, enabling systemic administration in vivo [1]. This compound is employed extensively as a pharmacological tool in oncology research to dissect MELK-dependent signaling pathways and as a therapeutic lead for various malignancies, having progressed to Phase I/II clinical evaluation [2].

OTSSP167 hydrochloride (CAS 1431698-10-0) | Why In-Class Substitution Is Not Advisable


MELK inhibitors exhibit profoundly divergent selectivity and potency profiles that preclude functional interchangeability. While OTSSP167 demonstrates unparalleled biochemical potency against MELK (IC50 = 0.41 nM) , its polypharmacology—including significant inhibition of off-target kinases like GSK3A and MAP2K7—contrasts sharply with highly selective alternatives such as NVS-MELK8a [1]. For instance, the compound HTH-01-091, another MELK inhibitor with a reported IC50 of 10.5 nM, possesses a distinct off-target fingerprint and fails to recapitulate the robust antiproliferative effects of OTSSP167 in certain cancer models [2]. Consequently, generic substitution based solely on nominal MELK inhibition risks introducing significant experimental artifacts, compromising the validity of target validation studies and the translational relevance of preclinical efficacy data.

OTSSP167 hydrochloride (CAS 1431698-10-0) | Quantitative Differentiation Evidence vs. Alternative MELK Inhibitors


Superior Biochemical Potency vs. Other MELK Inhibitors

OTSSP167 exhibits markedly superior biochemical potency for the MELK target when directly compared to other advanced MELK inhibitors in parallel in vitro kinase assays. In a comparative analysis, OTSSP167 demonstrated an IC50 value of 0.5 nM, which is significantly lower (more potent) than the 10.5 nM IC50 observed for HTH-01-091 under comparable conditions [1].

Kinase Inhibition MELK Biochemical Assay

Oral Bioavailability and In Vivo Efficacy: A Distinguishing Feature

A key differentiator of OTSSP167 is its established oral bioavailability, enabling robust in vivo efficacy with a practical dosing regimen. In an MDA-MB-231 breast cancer xenograft model, oral administration of OTSSP167 at 10 mg/kg once daily resulted in a Tumor Growth Inhibition (TGI) of 72%, which is comparable to the 73% TGI achieved with intravenous administration at a higher dose of 20 mg/kg every two days . This contrasts with many other MELK tool compounds (e.g., NVS-MELK8a, HTH-01-091) for which oral in vivo efficacy data are either absent or significantly less robust.

Oral Bioavailability In Vivo Efficacy Xenograft Model MDA-MB-231

Potent Antiproliferative Activity in T-ALL Cell Lines

In a panel of T-cell acute lymphoblastic leukemia (T-ALL) cell lines, OTSSP167 demonstrates dose-dependent cytotoxicity with IC50 values in the low nanomolar range (10-50 nM) [1]. This potent activity is mechanistically linked not only to MELK inhibition but also to the inhibition of MAP2K7 and subsequent suppression of downstream survival pathways (JNK, mTOR, NOTCH1) [1]. This broad on-target and off-target polypharmacology drives a strong pro-apoptotic and cell-cycle arrest phenotype that is not observed with highly selective MELK inhibitors like NVS-MELK8a, which exhibit minimal antiproliferative effects in many cancer models.

T-Cell Acute Lymphoblastic Leukemia Antiproliferative Cytotoxicity MAP2K7

Synergistic Activity with Standard-of-Care Chemotherapies

OTSSP167 demonstrates a capacity for synergistic interaction with established chemotherapeutic agents, a feature not yet reported for newer, more selective MELK inhibitors. In T-ALL models, OTSSP167 exhibits synergistic cytotoxic effects when combined with dexamethasone, L-asparaginase, vincristine, and etoposide [1]. This property positions OTSSP167 as a potential adjuvant therapy, distinguishing it from alternatives like NVS-MELK8a or HTH-01-091, which have not been validated in similar combination contexts in primary literature.

Drug Synergy Combination Therapy Chemosensitization T-ALL

Activity Against Chemotherapy-Resistant Cancer Models

Unlike many targeted agents, OTSSP167 maintains potent activity in chemotherapy-resistant disease settings. Studies in epithelial ovarian cancer demonstrate that OTSSP167 effectively reduces cell proliferation and induces apoptosis via G2/M cell cycle arrest in both cisplatin-resistant and paclitaxel-resistant cancer cells [1]. This is a critical point of differentiation from compounds like NVS-MELK8a, whose primary utility is as a highly selective chemical probe for target validation, not as a therapeutic lead for resistant disease.

Chemoresistance Ovarian Cancer Cisplatin Paclitaxel

Advanced Clinical Development Status

OTSSP167 (OTS167) is the most clinically advanced MELK inhibitor, having progressed to Phase I/II clinical trials for various solid tumors and hematological malignancies [1]. This includes Phase I trials for advanced/metastatic breast cancer and triple-negative breast cancer, as well as Phase II trials for acute leukemias [2]. In stark contrast, other MELK inhibitors like NVS-MELK8a and HTH-01-091 are exclusively preclinical tool compounds with no reported clinical development. This advanced clinical stage provides a wealth of human pharmacokinetic, pharmacodynamic, and safety data that can be leveraged to inform preclinical study design and bolster translational hypotheses.

Clinical Trials Phase I/II Translational Research Glioblastoma

OTSSP167 hydrochloride (CAS 1431698-10-0) | High-Impact Application Scenarios


In Vivo Efficacy Studies in Solid Tumor Xenografts Requiring Oral Dosing

Given its validated oral bioavailability and robust efficacy in xenograft models (e.g., 72% TGI in MDA-MB-231 at 10 mg/kg QD) , OTSSP167 is an optimal candidate for long-term in vivo oncology studies where minimizing animal stress and simplifying daily administration are paramount. Its use is supported by established formulation and dosing protocols [1].

Investigating Chemoresistance and Combination Therapy in Ovarian and Breast Cancer

The demonstrated activity of OTSSP167 in both cisplatin- and paclitaxel-resistant ovarian cancer cells [2] makes it an ideal reagent for research focused on overcoming drug resistance. Furthermore, its ability to synergize with standard chemotherapies [3] positions it as a leading tool for developing novel combination regimens aimed at enhancing therapeutic index.

Target Validation and Translational Studies in Hematological Malignancies

For research programs in T-ALL and other leukemias, OTSSP167 provides a potent cytotoxic agent with well-characterized polypharmacology (targeting MELK, MAP2K7, mTOR, NOTCH1) [3]. Its advanced clinical stage (Phase I/II) [4] makes it a particularly relevant tool for translational studies, enabling the correlation of preclinical findings with clinical pharmacokinetic and safety data.

Research Requiring a Well-Characterized, Non-Selective MELK Inhibitor

While highly selective inhibitors like NVS-MELK8a are valuable for narrow target validation, many functional studies benefit from a broader polypharmacology profile. OTSSP167's extensive characterization—including its known off-target activities (e.g., GSK3A, MAP2K7) and its poor selectivity for MELK [5]—makes it a more suitable and predictable tool for investigating the phenotypic consequences of combined kinase inhibition in cancer cell biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for OTSSP167 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.